1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a dichlorophenyl group, a hydroxyl group, and a carboxylic acid group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by hydrolysis to yield the final product. The reaction conditions often include refluxing in ethanol with the addition of glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Formation of 1-(3,4-Dichlorophenyl)-5-oxo-1h-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its stability and lipophilicity, while the hydroxyl and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C10H6Cl2N2O3 |
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Molecular Weight |
273.07 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(15)4-8(13-14)10(16)17/h1-4,13H,(H,16,17) |
InChI Key |
URUFPJKRPSYKSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=C(N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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